N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester

Description

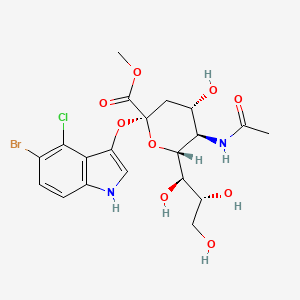

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-α-D-neuraminic acid methyl ester is a synthetic sialic acid derivative designed for enzymatic studies. Its structure integrates a neuraminic acid backbone modified with an N-acetyl group, a methyl ester at the carboxyl position, and a halogenated indolyl substituent (5-bromo-4-chloro-3-indolyl) at the 2-O position . This compound serves as a chromogenic substrate for neuraminidase enzymes, which cleave the glycosidic bond to release the indolyl moiety, producing a visible blue precipitate. Its specificity and sensitivity make it valuable in diagnostic assays and enzyme kinetics research .

Properties

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26)/t11-,12+,16+,17+,18+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATTYSQGTFSYRU-PSTHAIFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester typically involves multiple steps:

Starting Materials: The synthesis begins with neuraminic acid, which is acetylated to form N-acetylneuraminic acid.

Indole Derivative Preparation: The indole derivative, 5-bromo-4-chloro-3-indolyl, is synthesized separately through halogenation reactions.

Coupling Reaction: The indole derivative is then coupled with the N-acetylneuraminic acid under specific conditions to form the desired compound. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Methyl Ester Formation: Finally, the compound is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The halogen atoms (bromo and chloro) in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Analogs: Compounds with reduced indole rings.

Substituted Compounds: Molecules with new functional groups replacing the halogens.

Scientific Research Applications

Scientific Research Applications

1. Enzymatic Assays

- The compound serves as a substrate for studying sialidase (neuraminidase) activity. Sialidases are enzymes that cleave sialic acids from glycoproteins and glycolipids, playing critical roles in cell signaling and microbial pathogenesis. N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is specifically designed to yield measurable products upon enzymatic cleavage, facilitating kinetic studies and inhibitor screening.

2. Biological Studies

- In biological research, this compound aids in elucidating the physiological roles of sialic acids in cellular processes such as cell-cell interactions, immune response modulation, and pathogen recognition. Understanding these mechanisms is crucial for developing therapeutic strategies against diseases linked to sialic acid metabolism.

3. Medical Diagnostics

- The compound is being investigated for its potential in diagnosing conditions associated with abnormal sialic acid levels, including certain cancers and metabolic disorders. Its specificity for sialidases makes it a candidate for developing diagnostic assays that could detect these conditions more effectively.

4. Industrial Applications

- In industrial biochemistry, N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is utilized in the development of biochemical assays and diagnostic tools, particularly in the food and pharmaceutical industries where sialic acid-related processes are significant.

Case Study 1: Enzymatic Activity

In a study assessing the enzymatic activity of sialidases from various pathogens, N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester demonstrated robust activity as a substrate. The cleavage resulted in a colorimetric change that was quantitatively measured, indicating its efficacy as a tool for studying enzyme kinetics.

Case Study 2: Antimicrobial Activity

Preliminary tests indicated that the compound exhibits antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest potential applications in developing new antimicrobial agents targeting Gram-positive and Gram-negative bacteria.

Mechanism of Action

The compound exerts its effects primarily through interactions with sialidase enzymes. It acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The indole derivative part of the molecule enhances its binding affinity and specificity towards sialidases, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Key Comparative Features

Enzymatic Specificity

The target compound’s halogenated indolyl group distinguishes it from simpler esters like cis-11-eicosenoic acid methyl ester (used in lipid analysis) or nonanedioic acid dimethyl ester (industrial applications). Its design enables selective cleavage by neuraminidase, unlike hyodeoxycholic acid methyl ester, which interacts with nuclear receptors .

Physicochemical Properties

- Solubility : The polar sialic acid backbone enhances water solubility compared to hydrophobic esters like hyodeoxycholic acid methyl ester.

- Stability: Halogenation (Br, Cl) increases molecular weight and may reduce enzymatic degradation rates versus non-halogenated analogs.

- Detection: The indolyl group enables colorimetric detection, unlike non-chromogenic esters such as 2-oxobutyric acid methyl ester .

Research Findings

- Enzyme Kinetics : The compound’s Km and Vmax values for neuraminidase are superior to older substrates like 2-O-(4-nitrophenyl)-sialic acid due to enhanced electron-withdrawing effects from halogens .

- Thermal Stability : Retains activity at 45°C, comparable to thermostable variants of CV_TA enzymes tested with 2-oxobutyric acid methyl ester .

Biological Activity

N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester, commonly referred to as X-Neu5Ac, is a synthetic derivative of neuraminic acid, which plays a crucial role in various biological processes. This compound has garnered attention in biochemical research due to its unique properties and potential applications in understanding sialic acid metabolism, enzyme activity, and therapeutic interventions.

Chemical Structure and Properties

X-Neu5Ac is characterized by the presence of an indole moiety substituted with bromine and chlorine, enhancing its specificity for sialidase enzymes. Its molecular formula is , with a molecular weight of approximately 460.74 g/mol. The compound is soluble in water, making it suitable for various biochemical assays.

The primary target of X-Neu5Ac is the enzyme sialidase , which catalyzes the cleavage of sialic acids from glycoproteins and glycolipids. This interaction is vital for understanding the physiological roles of sialic acids in cellular processes such as cell signaling, adhesion, and microbial pathogenesis.

Mode of Action:

- Substrate for Sialidase : X-Neu5Ac acts as a substrate for sialidase, facilitating enzymatic reactions that lead to the metabolism of sialoglycoconjugates.

- Biochemical Pathways : The compound's interaction with sialidase influences the dynamics of sialic acid-containing compounds, impacting various biological functions.

Biological Activity

The biological activities associated with X-Neu5Ac are diverse and include:

- Enzymatic Assays : It serves as a substrate in enzymatic assays to study sialidase activity, particularly in pathogens like avian mycoplasma and canine mycoplasma .

- Antiadhesive Properties : X-Neu5Ac has been shown to interfere with the adhesion of pathogenic bacteria to host cells by competing for sialic acid receptors, thus reducing bacterial colonization .

- Antioxidative Effects : The compound exhibits antioxidative properties by scavenging reactive oxygen species (ROS), which can mitigate oxidative stress-related damage .

Research Findings

Recent studies have highlighted the significance of X-Neu5Ac in various contexts:

- Sialidase Activity Assessment : A study demonstrated that X-Neu5Ac could effectively be used to determine neuraminidase activity in bacterial samples, showcasing its utility in microbiological diagnostics .

- Cellular Recognition : Research indicated that the presence of sialic acids like X-Neu5Ac on cell surfaces plays a critical role in cellular recognition processes essential for immune response and pathogen interaction .

- Therapeutic Potential : Given its role in modulating sialic acid metabolism, X-Neu5Ac is being explored for potential therapeutic applications in cancer treatment and antiviral therapies .

Comparison with Similar Compounds

| Compound Name | Structure | Primary Use |

|---|---|---|

| N-Acetylneuraminic Acid | Basic structure without indole | Natural occurrence; cell signaling |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside | Indole derivative | Enzymatic assays |

| N-Acetyl-2-O-(4-methylumbelliferyl)-alpha-D-neuraminic Acid | Fluorescent analog | Diagnostic applications |

Case Studies

- Microbial Pathogenesis : In a study involving avian mycoplasma, X-Neu5Ac was utilized to assess neuraminidase activity, revealing insights into bacterial desialylation mechanisms and their implications for poultry health .

- Cancer Therapeutics : Investigations into the role of sialic acids, including derivatives like X-Neu5Ac, have shown promise in targeted cancer therapies by exploiting their interactions with tumor cells .

Q & A

Basic: What are the key considerations in synthesizing this compound, and how can reaction progress be monitored?

Answer:

Synthesis involves coupling the indolyl moiety to the sialic acid backbone using protecting group strategies. Key steps include:

- Activation of the hydroxyl group : Use potassium carbonate in DMF to deprotonate the hydroxyl group for nucleophilic substitution (e.g., chloroacetylation) .

- TLC monitoring : Track reaction completion using solvent systems like heptane/acetone (3:1) to confirm intermediate formation .

- Purification : Precipitate the product with water after reaction completion, followed by recrystallization or column chromatography for purity .

Refer to characterization tables (e.g., melting points, NMR shifts) for validation .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ to resolve acetyl protons (~2.0 ppm) and indolyl aromatic protons (6.8–7.5 ppm). Compare integrals to expected stoichiometry .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .

- IR spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Basic: How is this compound utilized as a substrate in enzymatic assays?

Answer:

The 5-bromo-4-chloro-3-indolyl group serves as a chromogenic substrate for glycosidases or neuraminidases. Methodological steps include:

- Enzyme kinetics : Incubate with target enzymes (e.g., bacterial neuraminidases) and measure hydrolysis rates via UV-Vis absorbance (e.g., 615 nm for indigo release) .

- Control assays : Include non-hydrolyzable analogs (e.g., methyl esters without the indolyl group) to confirm specificity .

Advanced: How can researchers address instability or degradation during storage?

Answer:

- Storage conditions : Lyophilize and store at –80°C under argon to prevent hydrolysis of the methyl ester or indolyl group .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

- Additives : Include antioxidants (e.g., BHT) in buffer solutions to prevent oxidative degradation .

Advanced: What strategies improve synthetic yield in glycosylation steps?

Answer:

- Catalyst optimization : Replace potassium carbonate with silver oxide to enhance nucleophilic substitution efficiency .

- Solvent selection : Use anhydrous DMF with molecular sieves to minimize side reactions .

- Temperature control : Conduct reactions at 0–4°C to suppress β-elimination of the sialic acid backbone .

Advanced: How to resolve contradictory enzymatic hydrolysis rates reported in literature?

Answer:

- Assay standardization : Control pH (e.g., 6.5 for bacterial neuraminidases vs. 4.5 for mammalian enzymes) and temperature (37°C) .

- Internal standards : Spike assays with deuterated analogs to normalize for matrix effects .

- Kinetic modeling : Use Michaelis-Menten analysis to compare and across studies, adjusting for enzyme purity (e.g., SDS-PAGE validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.